REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[OH-].[Na+].[CH2:14]([O:16][CH:17]([O:20][CH2:21][CH3:22])[CH2:18]Br)[CH3:15].Cl>CS(C)=O.CCOCC>[CH2:14]([O:16][CH:17]([O:20][CH2:21][CH3:22])[CH2:18][O:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:6][CH:7]=1)[CH3:15] |f:1.2|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CBr)OCC
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
After heating for another hour the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
ADDITION
|
Details
|
hexane was added to the Et2O layer
|
Type
|
WASH
|
Details
|
The organic layer was washed successively with H2O (twice) and saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before being dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(COC1=CC=C(C=C1)CC(=O)O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.31 mol | |
AMOUNT: MASS | 83.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |